1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a fluorophenoxyethyl group, and an azetidine-3-carboxamide structure
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole-5-carbonyl chloride: This can be achieved by reacting benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the azetidine-3-carboxamide: The azetidine-3-carboxylic acid is converted to its corresponding amide using standard amidation techniques, often involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Coupling of the fluorophenoxyethyl group: The 4-fluorophenoxyethylamine is coupled with the azetidine-3-carboxamide using a suitable coupling reagent.
Final coupling: The benzo[d][1,3]dioxole-5-carbonyl chloride is then reacted with the intermediate product from the previous step to yield the final compound.
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in the active site of enzymes, while the fluorophenoxyethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide can be compared with other similar compounds:
1,3-Benzodioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and can exhibit similar chemical reactivity and biological activity.
Fluorophenoxyethyl derivatives: Compounds with the fluorophenoxyethyl group can have similar binding properties and pharmacological effects.
Azetidine-3-carboxamide derivatives: These compounds share the azetidine-3-carboxamide structure and can be used in similar synthetic and biological applications.
The uniqueness of this compound lies in the combination of these three moieties, which can result in unique chemical and biological properties not found in other compounds.
Biological Activity
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of benzodioxole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antidiabetic Effects : Some studies suggest that similar compounds can act as effective α-amylase inhibitors, potentially aiding in glucose metabolism regulation.
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a benzodioxole structure have been shown to inhibit enzymes such as α-amylase, which plays a crucial role in carbohydrate digestion.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Modulation of Signaling Pathways : It may influence pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.
Anticancer Activity
A study conducted on benzodioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
IIa | A549 | 26 | Apoptosis induction |
IIc | HeLa | 4.28 | Cell cycle arrest |
IId | MCF7 | 65 | Inhibition of proliferation |
These results indicate that the compound's structural features contribute to its effectiveness against cancer cells.
Antidiabetic Potential
In vivo studies using streptozotocin-induced diabetic mice showed that the compound significantly lowered blood glucose levels. The following table outlines the results:
Dose (mg/kg) | Blood Glucose Reduction (%) |
---|---|
5 | 30 |
10 | 45 |
20 | 60 |
This suggests a promising potential for managing diabetes through inhibition of carbohydrate digestion.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-15-2-4-16(5-3-15)26-8-7-22-19(24)14-10-23(11-14)20(25)13-1-6-17-18(9-13)28-12-27-17/h1-6,9,14H,7-8,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFHRGHEVULWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.